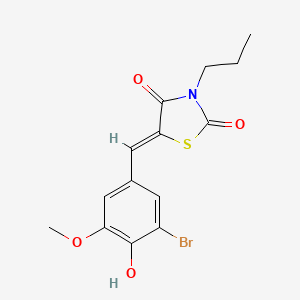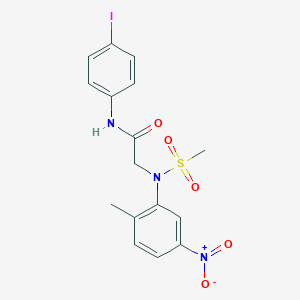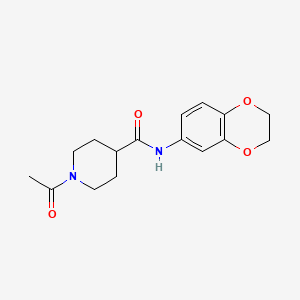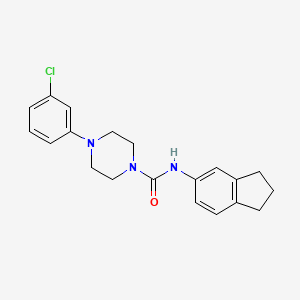
5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione, commonly known as Bromo-substituted thiazolidinedione (Br-TZD), is a synthetic compound with potential applications in the field of biomedical research. Br-TZD is a derivative of thiazolidinedione, which is a class of compounds known for their antidiabetic and anti-inflammatory properties. Br-TZD is a promising compound with potential applications in various fields, including cancer research, neurodegenerative diseases, and metabolic disorders.
Mecanismo De Acción
The mechanism of action of 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ by 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione leads to the upregulation of genes involved in glucose uptake, lipid metabolism, and insulin sensitivity. 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione also exerts its effects through the activation of the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In cancer cells, 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione induces apoptosis by activating the p53 pathway. In neurodegenerative diseases, 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione protects neurons from oxidative stress and neuroinflammation. In metabolic disorders, 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione improves insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione also reduces inflammation and oxidative stress in adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione in lab experiments is its potential as a multifunctional compound with applications in various fields of biomedical research. 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione has shown promising results as an anticancer agent, neuroprotective agent, and insulin sensitizer. Another advantage of using 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione is its relatively low toxicity compared to other compounds with similar applications.
One of the limitations of using 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione in lab experiments is the lack of clinical data on its safety and efficacy. Another limitation is the need for further studies to optimize the dosage and administration of 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione for different applications.
Direcciones Futuras
There are several future directions for the study of 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione. One direction is the optimization of the synthesis method to improve the yield and purity of 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione. Another direction is the development of new derivatives of 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione with improved efficacy and selectivity. Further studies are also needed to investigate the safety and efficacy of 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione in clinical trials. Finally, the potential applications of 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione in other fields of biomedical research, such as cardiovascular diseases and autoimmune disorders, should be explored.
Aplicaciones Científicas De Investigación
5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione has been studied extensively for its potential applications in various fields of biomedical research. In cancer research, 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione has shown promising results as an anticancer agent. Studies have shown that 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione induces apoptosis (programmed cell death) in cancer cells by activating the p53 pathway. 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
In neurodegenerative diseases, 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione has shown potential as a neuroprotective agent. Studies have shown that 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione can protect neurons from oxidative stress and neuroinflammation, which are the major contributors to neurodegeneration. 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In metabolic disorders, 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione has shown potential as an insulin sensitizer. Studies have shown that 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione can improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione has also been shown to reduce inflammation and oxidative stress in adipose tissue, which are major contributors to insulin resistance.
Propiedades
IUPAC Name |
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-propyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4S/c1-3-4-16-13(18)11(21-14(16)19)7-8-5-9(15)12(17)10(6-8)20-2/h5-7,17H,3-4H2,1-2H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVSRBWEYVFULL-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)O)OC)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-amino-2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4746863.png)
![ethyl 4-oxo-4-[(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]butanoate](/img/structure/B4746875.png)

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]-N-ethyl-N-phenylacetamide](/img/structure/B4746887.png)
![ethyl 3-[(benzylsulfonyl)amino]-2-methylbenzoate](/img/structure/B4746893.png)

![3-bromo-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B4746898.png)
![2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4746901.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4746905.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4746909.png)

![5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4746923.png)
![3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4746936.png)